molecular formula C10H14O B090744 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- CAS No. 17429-35-5

2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-

Cat. No. B090744
CAS RN: 17429-35-5
M. Wt: 150.22 g/mol
InChI Key: CQBBARRJOASBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as ethyl 4-ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one or EEDC. It is a yellowish liquid with a fruity odor and is commonly used in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of EEDC is not well understood. However, it is believed that EEDC may act as a radical scavenger, which can help prevent oxidative damage to cells and tissues. EEDC has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.

Biochemical And Physiological Effects

EEDC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EEDC can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. EEDC has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of EEDC is its relatively simple synthesis method, which makes it a cost-effective starting material for the synthesis of other organic compounds. However, EEDC is also highly reactive and can be difficult to handle in a laboratory setting. Additionally, EEDC has a low boiling point, which can make it difficult to purify.

Future Directions

There are several potential future directions for research on EEDC. One area of research could focus on the development of new synthetic routes for EEDC, which could improve its yield and purity. Another area of research could focus on the potential use of EEDC as a corrosion inhibitor in the oil and gas industry. Additionally, further studies could be carried out to investigate the potential anti-cancer and anti-inflammatory effects of EEDC, which could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of EEDC involves the reaction of 4-ethyl-3,4-dimethylcyclohexanone with iodine and potassium hydroxide. This reaction results in the formation of EEDC as a yellowish liquid. The synthesis of EEDC is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

EEDC has been extensively studied for its potential applications in various fields of science. One of the primary applications of EEDC is in the synthesis of other organic compounds. It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. EEDC has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

CAS RN

17429-35-5

Product Name

2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-ethyl-3,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O/c1-4-10(3)6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3

InChI Key

CQBBARRJOASBCR-UHFFFAOYSA-N

SMILES

CCC1(C=CC(=O)C=C1C)C

Canonical SMILES

CCC1(C=CC(=O)C=C1C)C

synonyms

4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one

Origin of Product

United States

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